1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione
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Overview
Description
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione is a compound that belongs to the class of imidazolidine-2-thione derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the imidazolidine-2-thione core structure imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione typically involves the reaction of 2,5-di-tert-butylphenylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the imidazolidine-2-thione ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: The parent compound with similar core structure but without the bulky tert-butyl groups.
1,3-Di-tert-butylimidazol-2-ylidene: A related compound with a similar steric profile but different electronic properties.
Uniqueness
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione is unique due to the presence of the bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where steric protection is desired, such as in the stabilization of reactive intermediates or in the design of selective catalysts.
Properties
CAS No. |
700375-14-0 |
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Molecular Formula |
C31H46N2S |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
1,3-bis(2,5-ditert-butylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C31H46N2S/c1-28(2,3)21-13-15-23(30(7,8)9)25(19-21)32-17-18-33(27(32)34)26-20-22(29(4,5)6)14-16-24(26)31(10,11)12/h13-16,19-20H,17-18H2,1-12H3 |
InChI Key |
MIYQLVGLZSMONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2CCN(C2=S)C3=C(C=CC(=C3)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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